

An In-depth Technical Guide to the Molecular Structure of Tri-Boc-tetraazacyclotetradecane

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Compound of Interest

Compound Name: *1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane*

Cat. No.: *B064545*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane, also known as N,N',N''-tri-Boc-cyclam, is a chemically protected derivative of the macrocycle 1,4,8,11-tetraazacyclotetradecane (cyclam). The introduction of three bulky tert-butoxycarbonyl (Boc) protecting groups onto the nitrogen atoms of the cyclam ring significantly alters its chemical reactivity and solubility, making it a crucial intermediate in the synthesis of more complex functionalized macrocycles. These functionalized macrocycles are of significant interest in medicinal chemistry and materials science, particularly for their ability to form stable complexes with metal ions, finding applications in areas such as medical imaging contrast agents and therapeutic radiopharmaceuticals. This guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of Tri-Boc-tetraazacyclotetradecane.

Molecular Structure and Properties

The fundamental structure of Tri-Boc-tetraazacyclotetradecane consists of a 14-membered ring containing four nitrogen atoms and ten carbon atoms. Three of the four nitrogen atoms are protected with tert-butoxycarbonyl (Boc) groups. The presence of these bulky protecting groups influences the conformation of the macrocyclic ring and the availability of the single unprotected secondary amine for further functionalization.

Physicochemical Properties

A summary of the key physicochemical properties of **1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane** is presented in the table below.

Property	Value	Reference
CAS Number	170161-27-0	[1]
Molecular Formula	C ₂₅ H ₄₈ N ₄ O ₆	[2]
Molecular Weight	500.68 g/mol	[2]
Appearance	Colorless to white to pale yellow solid	[2]
Synonyms	N,N',N''-Tri-Boc-cyclam, 1,4,8-Tris(tert-butoxycarbonyl)-1,4,8,11-tetraazacyclotetradecane	[2]

Synthesis

The synthesis of **1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane** is typically achieved through the selective protection of the parent macrocycle, cyclam. The most commonly cited method involves the reaction of cyclam with di-tert-butyl dicarbonate (Boc₂O).[3]

Experimental Protocol: Synthesis of 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane

This protocol is based on the general procedure for Boc protection of amines.

Materials:

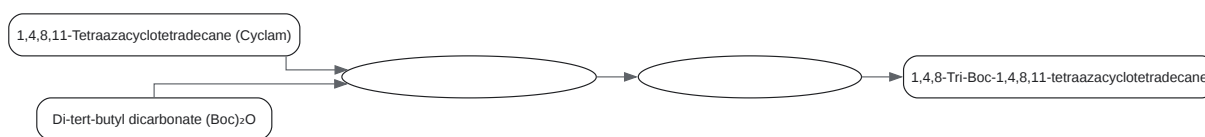
- 1,4,8,11-Tetraazacyclotetradecane (cyclam)
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (CH₂Cl₂)

- Methanol (MeOH)
- Silica gel for column chromatography

Procedure:

- Dissolve 1,4,8,11-tetraazacyclotetradecane (1.0 eq) in ice-cold dichloromethane.[3]
- To this solution, add di-tert-butyl dicarbonate (1.8 eq) under an inert atmosphere.[3]
- Allow the reaction mixture to stir overnight at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent by rotary evaporation to obtain the crude product as a light yellow oil.[3]
- Purify the crude product by flash column chromatography on silica gel, eluting with a methanol/dichloromethane gradient (e.g., 5:95 v/v).[3]
- The first fraction collected corresponds to the desired tri-Boc-protected cyclam.[3]
- Concentrate the purified fraction under reduced pressure to yield **1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane** as a thick, colorless oil or a white to pale yellow solid.[2][3]

Synthesis Workflow



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A simplified workflow for the synthesis of Tri-Boc-tetraazacyclotetradecane.

Spectroscopic Characterization

The structure of **1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane** is confirmed through various spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of the product.

Ion	Observed m/z	Reference
[M+Na] ⁺	523	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, published spectrum for **1,4,8-tri-Boc-1,4,8,11-tetraazacyclotetradecane** is not readily available in the searched literature, the expected chemical shifts can be inferred from the known spectra of the parent cyclam and other Boc-protected amines. The presence of the three Boc groups will introduce characteristic signals in both the ¹H and ¹³C NMR spectra.

Expected ¹H NMR Features:

- A large singlet integrating to 27 protons around 1.4-1.5 ppm, corresponding to the methyl protons of the three tert-butyl groups.
- A complex series of multiplets in the range of 2.5-3.5 ppm, corresponding to the methylene protons of the tetraazacyclotetradecane ring. The exact chemical shifts and coupling patterns will be influenced by the conformation of the macrocycle.
- A broad singlet corresponding to the N-H proton of the unprotected amine.

Expected ¹³C NMR Features:

- A signal around 80 ppm corresponding to the quaternary carbons of the tert-butyl groups.
- A signal around 28 ppm corresponding to the methyl carbons of the tert-butyl groups.

- A series of signals in the range of 40-60 ppm corresponding to the methylene carbons of the macrocyclic ring.
- Signals corresponding to the carbonyl carbons of the Boc groups are expected to appear around 155 ppm.

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the molecular structure of **1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane**.

Molecular structure of **1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane**.

Applications in Research and Drug Development

Tri-Boc-tetraazacyclotetradecane is primarily utilized as a versatile synthetic intermediate. The single unprotected secondary amine provides a reactive site for the introduction of various functional groups through N-alkylation or N-acylation reactions. This allows for the synthesis of a wide range of mono-functionalized cyclam derivatives. These derivatives can be designed to have specific properties, such as:

- Chelating agents for metal ions: The functionalized cyclam can be used to create highly stable complexes with metal ions like copper, gallium, and lutetium, which are used in PET imaging and radiotherapy.
- Fluorescent probes: Attachment of a fluorophore allows for the creation of sensors for metal ions or biological molecules.
- Drug conjugates: A therapeutic agent can be attached to the cyclam scaffold for targeted delivery.

The Boc protecting groups can be subsequently removed under acidic conditions to either yield the mono-functionalized cyclam or to allow for further modification at the other nitrogen atoms.

Conclusion

1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane is a key building block in the field of macrocyclic chemistry. Its synthesis, while straightforward, provides a crucial intermediate for

the development of sophisticated molecules with a wide array of potential applications in medicine and beyond. The ability to selectively functionalize the cyclam ring at a single position opens up a vast chemical space for the design of novel compounds with tailored properties. Further research into the synthesis of diverse derivatives and the exploration of their biological activities will continue to be an active area of investigation.

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